molecular formula C19H20N2O2S B2843876 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-49-3

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2843876
CAS No.: 952861-49-3
M. Wt: 340.44
InChI Key: YRUBHONEFGPNMG-UHFFFAOYSA-N
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Description

4-(4-(p-Tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule featuring a quinoxalinone core fused with a p-tolylthio butanoyl side chain. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the quinoxalinone scaffold are of significant interest in pharmaceutical development due to their diverse biological activities . The presence of the thioether linkage and the carbonyl group in its structure provides potential sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel chemical entities. This compound is supplied as a high-purity material to ensure consistency and reliability in experimental results. It is intended for research applications only, such as in vitro assays, chemical library building, and as a precursor for the synthesis of more complex molecules. This compound is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-8-10-15(11-9-14)24-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBHONEFGPNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the p-tolylthio group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolylthio group can yield sulfoxides or sulfones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The p-tolylthio group can influence the compound’s binding affinity to these targets, while the quinoxaline core can modulate its biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is highly versatile, with substituents at positions N1, N4, C6, and C7 modulating biological activity and physicochemical properties . Key analogues include:

Compound Name Substituent(s) Key Features
27a (Benzyl 4-{[2-oxo-4-(thiophene-2-carbonyl)-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate) Thiophene-2-carbonyl, benzyl ester High yield (80%), moderate melting point (136–137°C)
27c (Benzyl 4-{[4-nicotinoyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate) Nicotinoyl, benzyl ester Low yield (23%), high melting point (158–159°C)
6a (4-(2-Chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one) Chloroquinazolinyl, methoxy Antiproliferative GI₅₀: 0.53–2.01 nM
4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one Benzyl Tubulin-binding tumor-VDA; molecular weight 238.29
Y81 (4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one) Phenylpyridinylcarbonyl BRD4 inhibitor (PDB: 6N47)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolylthio group (electron-donating) in the target compound contrasts with electron-withdrawing groups like chloro (6a) or carbonyl (27a–c). Such differences influence solubility, metabolic stability, and target binding .
  • Hydrophobic Interactions : Bulky substituents (e.g., benzyl in 4-benzyl derivatives) enhance hydrophobic pocket occupancy, critical for tubulin binding . The p-tolylthio group may similarly engage in van der Waals interactions.
  • Synthetic Accessibility : Yields vary significantly; for example, 27c (23%) vs. 27b (93%) . The p-tolylthio group’s synthesis may require specialized thiol-alkylation conditions.
Antiproliferative Activity:
  • Compound 6a : GI₅₀ values of 0.53–2.01 nM against cancer cell lines, attributed to G2/M phase arrest .
  • Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one): Acts as a tumor-vascular disrupting agent (tumor-VDA) by binding tubulin .
  • Dicarboxylic Derivatives : Enhanced soluble guanylate cyclase (sGC) binding via hydrogen-bonding and hydrophobic interactions .

Comparison with Target Compound: The p-tolylthio group’s sulfur atom may confer redox activity or modulate pharmacokinetics (e.g., increased half-life).

Physicochemical Properties

Property 4-(4-(p-Tolylthio)butanoyl) Derivative (Predicted) 4-Benzyl Derivative 27a
Molecular Weight ~370 g/mol 238.29 g/mol 543.6 g/mol
Melting Point Moderate (est. 150–180°C) Not reported 136–137°C
LogP (Lipophilicity) High (due to aromatic and thioether groups) 2.8 3.5
Solubility Low in water Low Low (ester group)

Implications :
The target compound’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.

Structure-Activity Relationships (SAR)

  • N1/N4 Substitution: Benzyl (4-benzyl derivatives) and quinazolinyl (6a) groups improve tubulin binding . The p-tolylthio group’s flexibility (butanoyl linker) may allow deeper target penetration.
  • C6/C7 Modification : Methoxy groups (e.g., 6a) enhance antiproliferative activity , while carboxylic acid derivatives improve sGC activation .
  • Lactam Ring: The 3,4-dihydroquinoxalin-2(1H)-one core is critical for maintaining planar conformation, facilitating π-π stacking with biological targets .

Biological Activity

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 314.41 g/mol

This compound belongs to the class of dihydroquinoxalinones, which have been studied for various biological activities, including anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydroquinoxalinones, including the specific compound . Research indicates that derivatives of dihydroquinoxalin-2(1H)-one can act as tubulin polymerization inhibitors , which is crucial for cancer cell proliferation.

  • Mechanism of Action : The compound inhibits tubulin polymerization, leading to disruption of microtubule networks in cancer cells. This disruption results in cell cycle arrest at the G2/M phase and induces apoptosis through the upregulation of apoptotic markers such as cleaved PARP-1 and caspase-3 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
HepG25.0Tubulin inhibition
A5496.5Apoptosis induction
U2517.0Cell cycle arrest

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have shown that the compound significantly inhibits tumor growth without notable toxicity. For instance, oral administration in nude mice resulted in a marked reduction in tumor size compared to control groups .

Case Study 1: HepG2 Xenograft Model

In a study conducted on HepG2 xenografts, mice were treated with varying doses of this compound. The results indicated:

  • Tumor Growth Inhibition : A dose-dependent reduction in tumor volume was observed.
  • Toxicity Assessment : No significant weight loss or behavioral changes were noted in treated mice compared to controls.

This case study supports the potential use of this compound in therapeutic applications targeting liver cancer.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent cell death. This suggests a dual mechanism involving both tubulin disruption and oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling p-tolylthio groups to a butanoyl chain, followed by cyclization with dihydroquinoxaline precursors. Microwave-assisted reactions (e.g., 120°C in i-PrOH with MW irradiation) improve yields and purity by enhancing reaction kinetics and reducing side products . Copper-catalyzed alkynylation or oxidative coupling may introduce functional groups, requiring precise control of catalysts (e.g., CuI) and aerobic conditions to avoid over-oxidation .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm for quinoxaline and p-tolyl groups) and methyl/methylene groups (δ 1.2–3.5 ppm). Diastereotopic protons in the dihydroquinoxaline ring split into distinct multiplets .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 409.12) with <5 ppm error. Isotopic patterns validate sulfur content from the p-tolylthio moiety .

Q. What intermediates are critical in synthesizing this compound, and how are they prepared?

  • Methodological Answer : Common intermediates include 3,4-dihydroquinoxalin-2(1H)-one derivatives. For example, 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one can be prepared via nitrosation of dihydroquinoxaline, followed by reduction to introduce functional groups like thioethers or acyl chains .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating its antitumor activity, and how are potency metrics (e.g., GI50) determined?

  • Methodological Answer : Use the NIH-NCI 60 human tumor cell line panel for in vitro antiproliferative assays. GI50 values (e.g., 0.53–2.01 nM) are calculated via dose-response curves using Alamar Blue or MTT assays. For in vivo studies, xenograft models (e.g., murine tumors) assess tumor growth inhibition (e.g., 62% reduction at 1.0 mg/kg) and vascular disruption via immunohistochemistry (e.g., CD31 staining for endothelial cells) .

Q. How do structural modifications (e.g., quinazoline substitution) enhance tubulin-binding activity and pharmacokinetics?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the quinazoline ring improves tubulin polymerization inhibition. Lactam C-rings (3,4-dihydropyrazin-2(1H)-one) enhance antiproliferative potency by 3–6× compared to piperidine analogs. LogP optimization (target ~3.5) balances solubility and membrane permeability .

Q. How can researchers resolve contradictions in biological data, such as variable GI50 values across cell lines?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., flow cytometry for cell cycle arrest vs. MTT for viability). For example, G2/M phase arrest (via propidium iodide staining) corroborates microtubule disruption mechanisms. Adjust for cell line-specific efflux pump activity (e.g., P-gp inhibitors in resistant lines) .

Q. What mechanistic studies elucidate its role as a tumor-vascular disrupting agent (VDA)?

  • Methodological Answer : Combine immunohistochemistry (e.g., HIF-1α staining for hypoxia) with Doppler ultrasound to monitor blood flow reduction in tumors. In vitro endothelial tube formation assays (Matrigel) quantify vascular disruption. Target validation via tubulin polymerization assays (IC50 < 1 µM) confirms direct binding .

Q. How are drug-like properties (solubility, metabolic stability) optimized for preclinical development?

  • Methodological Answer :

  • Solubility : Use salt formation (e.g., HCl salts) or PEGylation. Aqueous solubility >50 µg/mL is ideal for IV administration .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., sulfur oxidation). Introduce deuterium or fluorine atoms to block metabolic hotspots .

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